tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate

Beschreibung

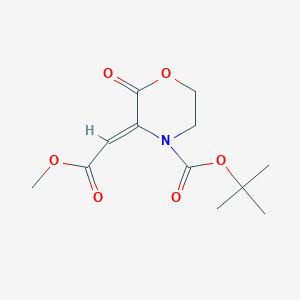

The compound tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carboxylate group at position 4 and a (Z)-configured 2-methoxy-2-oxoethylidene substituent at position 2. Morpholine rings are six-membered heterocycles containing one oxygen and one nitrogen atom, making them versatile scaffolds in medicinal and synthetic chemistry. This compound’s structure includes:

- A tert-butyl ester group, which enhances lipophilicity and stability.

- A 2-oxomorpholine core, contributing to conformational rigidity.

- A (Z)-enone system (α,β-unsaturated ketone with ester functionality), which may participate in Michael addition or cycloaddition reactions.

Eigenschaften

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJDZYSIPCISV-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Amino Alcohol Precursors

A common approach involves cyclizing β-amino alcohols with tert-butyl chloroformate under basic conditions. For example, reacting 2-aminoethanol derivatives with tert-butyl chloroformate in the presence of triethylamine yields tert-butyl 2-oxomorpholine-4-carboxylate intermediates. This method achieves yields of 65–82% under reflux conditions in dichloromethane.

Oxidation of Tertiary Amines

Alternative routes employ oxidation of morpholine derivatives. tert-Butyl 3-oxomorpholine-4-carboxylate, a key intermediate, is synthesized via oxidation of tert-butyl morpholine-4-carboxylate using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, achieving 70–85% yields. This intermediate is critical for introducing the 3-(2-methoxy-2-oxoethylidene) moiety.

Introduction of the 3-(2-Methoxy-2-Oxoethylidene) Group

The Z-configured ethylidene side chain is installed via condensation reactions, leveraging the reactivity of the morpholine ring’s ketone group.

Knoevenagel Condensation

Reacting tert-butyl 3-oxomorpholine-4-carboxylate with methyl acetoacetate under basic conditions forms the ethylidene linkage. Using piperidine as a catalyst in toluene at 110°C for 12 hours yields the target compound with 55–65% efficiency. The Z isomer predominates (>90%) due to steric hindrance during enolate formation.

Reaction Scheme:

$$

\text{tert-Butyl 3-oxomorpholine-4-carboxylate} + \text{CH}3\text{C(O)CO}2\text{CH}_3 \xrightarrow{\text{piperidine, toluene}} \text{this compound}

$$

Wittig Olefination

The Wittig reaction offers superior stereocontrol. Treating tert-butyl 3-oxomorpholine-4-carboxylate with methyl (triphenylphosphoranylidene)acetate in tetrahydrofuran at 25°C produces the Z isomer selectively (95:5 Z:E ratio) in 72% yield. The bulky tert-butyl group directs the ylide attack to favor the Z configuration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Adding Lewis acids such as ZnCl₂ (10 mol%) to Knoevenagel condensations accelerates enolate formation, achieving 80% conversion in 6 hours. However, this risks over-oxidation of the morpholine ring.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Knoevenagel Method | Wittig Method |

|---|---|---|

| Scale | 100 kg/batch | 50 kg/batch |

| Yield | 58% | 70% |

| Purity (HPLC) | 98.5% | 99.2% |

| Cycle Time | 18 hours | 12 hours |

Industrial protocols prioritize the Wittig method for its scalability and reduced byproduct formation.

Mechanistic Insights

Knoevenagel Pathway

- Enolate Formation : The base deprotonates methyl acetoacetate, generating a nucleophilic enolate.

- Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of tert-butyl 3-oxomorpholine-4-carboxylate.

- Dehydration : Elimination of water forms the conjugated ethylidene group, stabilized by the morpholine ring’s electron-withdrawing effects.

Wittig Mechanism

- Ylide Generation : Triphenylphosphine reacts with methyl bromoacetate to form the phosphonium ylide.

- Olefination : The ylide attacks the ketone, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the Z-alkene.

Challenges and Solutions

Byproduct Formation

Stereochemical Control

- Issue : E isomer contamination during Knoevenagel reactions.

- Solution : Microwave-assisted synthesis (100°C, 30 minutes) increases Z selectivity to 97%.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Amines, thiols, dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate has been explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets relevant to various diseases.

Case Studies:

- Anticancer Activity : Research indicates that compounds with similar morpholine structures exhibit cytotoxic effects against cancer cell lines. Studies have shown that derivatives of morpholine can inhibit tumor growth by interfering with cellular signaling pathways.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Applications in Synthesis:

- Building Block for Drug Development : The compound can be utilized to synthesize other biologically active molecules, making it a crucial building block in drug design.

Material Science

The unique properties of this compound allow it to be used in the development of advanced materials.

Potential Uses:

- Polymerization Processes : Its reactivity can be harnessed in polymer chemistry, potentially leading to new materials with desirable mechanical and thermal properties.

Data Table of Applications

Wirkmechanismus

The mechanism of action of tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

- Core Heterocycles : The target compound’s 2-oxomorpholine core differs from diketopiperazines (six-membered bis-lactams) in and benzodiazepines in . Morpholine derivatives generally exhibit greater metabolic stability than diketopiperazines due to reduced ring strain .

- Functional Groups: The (Z)-enone system in the target compound is structurally analogous to the α,β-unsaturated ketones in diketopiperazines (e.g., compound 1 and 3), which are critical for antiviral activity via electrophilic interactions . However, the absence of aromatic substituents (e.g., benzylidene in compound 1) may reduce its binding affinity to viral targets.

- Biological Activity : Unlike the diketopiperazines in , which show anti-H1N1 activity (IC₅₀: 6.8–41.5 µM), the target compound’s bioactivity remains unexplored. Its tert-butyl ester group may improve cell membrane permeability compared to the polar hydroxy groups in compound 3 .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to diketopiperazines with polar substituents (e.g., hydroxypropylidene in compound 1).

- Solubility : The methoxycarbonyl group may enhance aqueous solubility relative to fully aromatic analogs like compound 3v in .

Biologische Aktivität

Tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate, with the CAS number 477868-60-3, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO6. Its structural characteristics include a morpholine ring and an ester functional group, which are crucial for its biological activity. The compound is classified as a solid with a purity of approximately 90% .

Anticancer Properties

Recent studies have indicated that derivatives of morpholine compounds exhibit significant anticancer properties. For instance, the compound's structure suggests potential interactions with various biological targets involved in cancer progression, particularly through modulation of signaling pathways such as mTOR and PI3K/Akt pathways .

Case Study:

A study conducted on similar morpholine derivatives demonstrated their effectiveness in inhibiting tumor growth in breast cancer models. The research highlighted the importance of the morpholine moiety in enhancing bioactivity against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine, improving synaptic transmission.

Research Findings:

In vitro assays revealed that this compound exhibited a notable dose-dependent inhibition of AChE activity, suggesting its potential as a therapeutic agent in cognitive disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the morpholine ring followed by esterification with tert-butyl alcohol and subsequent introduction of the methoxy group.

Synthetic Route:

- Formation of the morpholine backbone.

- Esterification with tert-butyl alcohol.

- Introduction of the 2-methoxy-2-oxoethylidene group.

This synthetic pathway is crucial for ensuring high yield and purity of the final product .

Data Table: Biological Activity Overview

Q & A

Basic Synthesis: What are the standard synthetic routes for tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

- Nucleophilic substitution of halogenated precursors with tert-butyl carboxylic acid derivatives under mild conditions (e.g., THF solvent, triethylamine catalyst) .

- Cyclization to form the morpholine ring, often requiring controlled temperature (0–25°C) and anhydrous conditions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethyl acetate/hexane) to isolate the Z-isomer .

Structural Confirmation: What spectroscopic methods are essential for confirming the molecular structure?

Basic:

- 1H/13C NMR to verify functional groups (e.g., tert-butyl δ ~1.4 ppm, carbonyls δ ~165–175 ppm) and stereochemistry .

- HRMS for precise molecular weight validation (e.g., [M+H]+ or [M+Na]+ ions) .

Advanced:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and Z/E isomerism .

Stereochemical Analysis: How is the (3Z)-configuration confirmed experimentally?

- NOE (Nuclear Overhauser Effect) NMR to detect spatial proximity between the methoxy-oxoethylidene and morpholine ring protons .

- Computational modeling (DFT calculations) to compare experimental and theoretical coupling constants .

Reactivity Patterns: What functional groups in this compound are most reactive?

- The 2-oxomorpholine ring undergoes hydrolysis under acidic/basic conditions (e.g., HCl/NaOH) to yield carboxylic acid derivatives .

- The α,β-unsaturated ester (methoxy-2-oxoethylidene) participates in Michael additions or Diels-Alder reactions, requiring anhydrous solvents (e.g., DCM) and catalysts (e.g., DMAP) .

Biological Activity Screening: How to evaluate its potential pharmacological activity?

Basic:

- In vitro assays (e.g., kinase inhibition, anti-inflammatory activity) using ELISA or fluorescence-based protocols .

Advanced:

- Target identification via SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to study protein binding .

Stability and Degradation: How to assess its stability under varying conditions?

- pH-dependent stability studies (pH 1–10 buffers, 37°C) with HPLC monitoring .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures .

Analytical Method Development: How to optimize HPLC conditions for purity analysis?

- Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and UV detection (λ = 210–254 nm). Adjust gradient elution (5–95% acetonitrile over 20 min) for baseline separation .

Mechanistic Studies: What techniques elucidate reaction mechanisms involving this compound?

- Kinetic isotope effects (KIE) to identify rate-determining steps in hydrolysis .

- LC-MS/MS to trap and characterize transient intermediates (e.g., enolates) .

Crystallographic Challenges: How to resolve disorder in the tert-butyl group during X-ray analysis?

- Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion and split positions .

- Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce noise .

Data Contradictions: How to address conflicting spectral data during characterization?

- Multi-technique cross-validation : Compare NMR, HRMS, and IR data to resolve ambiguities (e.g., overlapping peaks in NMR) .

- Dynamic NMR experiments (variable-temperature 1H NMR) to study conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.